Physicochemical Properties of Benzyl-PEG9-THP: A Technical Guide
Physicochemical Properties of Benzyl-PEG9-THP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl-PEG9-THP, a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines available data, presents detailed experimental protocols for property determination, and visualizes its application in a typical PROTAC workflow.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 588.73 g/mol | [1] |
| Molecular Formula | C₃₀H₅₂O₁₁ | [1][2] |
| Physical State | Solid at room temperature (predicted/typical) | |
| logP (predicted) | 2.879 | |
| Hydrogen Bond Acceptor Count | 11 | |
| Rotatable Bond Count | 30 | |
| CAS Number | 669556-53-0 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available (Predicted for Benzyl-PEG8-THP: 602.0 ± 55.0 °C) | [3] |
| pKa | Not available | |
| Solubility | Soluble in DMSO. General solubility in other organic solvents not specified. | [2] |
Experimental Protocols
Due to the lack of specific published experimental data for Benzyl-PEG9-THP, this section provides detailed, generalized methodologies for determining the key physicochemical properties of PEGylated compounds and bifunctional linkers. These protocols are based on standard analytical techniques in organic and medicinal chemistry.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. For a crystalline solid like Benzyl-PEG9-THP, a sharp melting range is expected.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small, finely powdered sample of Benzyl-PEG9-THP is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The temperature is raised at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.
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The heating rate is then slowed to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
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The temperature at which the first liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
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Purity Indication: A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Determination of Boiling Point (for high molecular weight compounds)
Given the high molecular weight and predicted high boiling point of Benzyl-PEG9-THP, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method.
Methodology: Vacuum Distillation
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Apparatus: A micro-distillation apparatus equipped with a short-path distillation head, a calibrated thermometer, a vacuum pump, and a manometer is assembled.
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Procedure:
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A small sample of Benzyl-PEG9-THP is placed in the distillation flask with a magnetic stir bar.
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The system is evacuated to a stable, known pressure (e.g., 1 mmHg).
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The sample is heated gently with constant stirring.
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The temperature of the vapor that condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
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Normalization: The boiling point at atmospheric pressure can be estimated from the observed boiling point at reduced pressure using a pressure-temperature nomograph.
Determination of Solubility
The solubility of Benzyl-PEG9-THP in various organic solvents is crucial for its application in PROTAC synthesis.
Methodology: Isothermal Shake-Flask Method
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Solvent Selection: A range of common organic solvents used in drug discovery are selected (e.g., DMSO, DMF, THF, Dichloromethane, Methanol, Ethanol).
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Procedure:
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An excess amount of Benzyl-PEG9-THP is added to a known volume of each solvent in a sealed vial.
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The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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The resulting suspensions are filtered through a 0.22 µm syringe filter to remove undissolved solid.
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The concentration of the dissolved Benzyl-PEG9-THP in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.
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Data Presentation: Solubility is expressed in mg/mL or mmol/L.
Determination of pKa
The pKa of a molecule is the pH at which it is 50% ionized. For Benzyl-PEG9-THP, the ether linkages are generally not ionizable under physiological conditions. The tetrahydropyran (THP) group is also a stable ether. Therefore, Benzyl-PEG9-THP is not expected to have a measurable pKa in the typical aqueous pH range.
Application in PROTAC Synthesis and Function
Benzyl-PEG9-THP serves as a heterobifunctional linker in the synthesis of PROTACs. One end of the PEG chain can be functionalized to react with a ligand for a target protein (the "warhead"), while the other end can be modified to attach to a ligand for an E3 ubiquitin ligase (the "anchor"). The PEG9 linker provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein.
PROTAC Synthesis and Mechanism of Action Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a heterobifunctional PEG linker like Benzyl-PEG9-THP and its subsequent biological action.
This diagram outlines the two major stages involving a PROTAC. The first stage is the chemical synthesis, where the target protein ligand and the E3 ligase ligand are conjugated to the bifunctional linker. The second stage illustrates the biological mechanism, where the synthesized PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.
